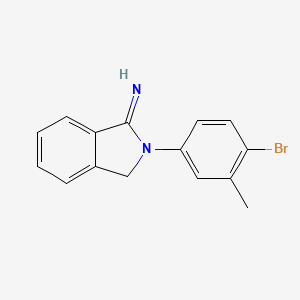

2-(4-bromo-3-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-bromo-3-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .

Synthesis Analysis

While there is no direct information available on the synthesis of “2-(4-bromo-3-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine”, related compounds such as “4-Bromo-3-methylbenzoic acid” have been synthesized from the hydrolysis of "4-bromo-3-methylbenzonitrile" .科学的研究の応用

Synthesis Techniques

A novel approach for synthesizing 2,3-dihydro-1H-isoindol-1-imine derivatives involves cyclization of [1-(2-cyanophenyl)alkylidene]aminide intermediates, generated from the reaction of 2-(1-azidoalkyl)benzonitriles with NaH. This method provides a moderate yield of the desired products (Kobayashi et al., 2014).

Structural Studies and Tautomerism

In-depth NMR studies on imidines, including 2,3-dihydro-1H-isoindol-1-imine derivatives, reveal insights into their tautomerism. For instance, phthalic imidine displays a significant presence of 3-amino-1H-isoindol-1-imine tautomers in DMSO-d6 solution. The detailed 1H and 13C NMR assignments offer crucial information on the structural nuances of these compounds (Spiessens & Anteunis, 2010).

Biological and Medicinal Research

Derivative Synthesis and Biological Activities

Isoindolone derivatives, with 2,3-dihydro-1H-isoindolin-1-one as a core unit, exhibit a wide array of biological activities. They are central to various synthetic compounds and naturally occurring alkaloids, known for their anti-inflammatory, antispasmodic, and antinociceptive properties. The synthesis of these derivatives often involves solvent-free methods, offering a greener approach to their preparation (Csende et al., 2011).

Antiproliferative Activity

Research into novel substituted 1-iminoisoindoline derivatives showcases their potential in antiproliferative applications. These compounds, after being synthesized and structurally determined, exhibit specific inhibitory effects on certain cell lines, marking their significance in therapeutic research (Sović et al., 2011).

Material Science and Chemistry

Synthesis of Isoindolines

Isoindolines are crucial in medicinal chemistry due to their diverse biological activity. A palladium-catalyzed cascade reaction has been developed for the synthesis of substituted isoindolines, highlighting their potential in creating bronchodilaters, NMDA agonists, and fibrinogen receptor antagonists. This method emphasizes the role of isoindolines across various biological targets (Williams & Jarvo, 2011).

Corrosion Inhibition Studies

Compounds related to 2,3-dihydro-1H-isoindol-1-imine show promising results in corrosion inhibition, especially in the context of steel and hydrochloric acid interfaces. The study of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactants indicates their potential in reducing corrosion, emphasizing the chemical versatility of compounds related to 2,3-dihydro-1H-isoindol-1-imine (Tawfik, 2015).

特性

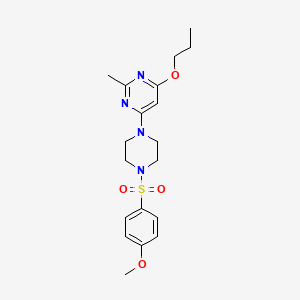

IUPAC Name |

2-(4-bromo-3-methylphenyl)-3H-isoindol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2/c1-10-8-12(6-7-14(10)16)18-9-11-4-2-3-5-13(11)15(18)17/h2-8,17H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWCXWBMHTYOHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2=N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-3-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774081.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2774082.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2774085.png)

![4-({1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2774090.png)

![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2774092.png)

![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2774093.png)

![7-chloro-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2774100.png)